molecular formula C5H7NOS B101290 2-Ethoxythiazole CAS No. 15679-19-3

2-Ethoxythiazole

Cat. No. B101290
CAS RN: 15679-19-3
M. Wt: 129.18 g/mol
InChI Key: NDUWJHRKDYXRAD-UHFFFAOYSA-N
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Description

2-Ethoxythiazole is a member of the five-membered heterocycles with one nitrogen atom group. It is a compound that has been studied for various applications, including its use in the synthesis of polymers, pharmaceuticals, and as a ligand in coordination chemistry. The molecule has been investigated using various spectroscopic techniques and quantum chemical calculations to understand its properties and potential applications .

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. A facile method for synthesizing 2-aminothiazole-5-carboxylates involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield a novel intermediate, which upon cyclization with thioureas affords the desired product in high yields . Additionally, 2-amino-6-ethoxybenzothiazole derivatives have been synthesized and tested for their influence on physical work capacity, indicating the versatility of this compound in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques, including UV-visible and FT-IR spectroscopy, as well as quantum chemical calculations. These studies have provided insights into the geometric parameters, vibrational wavenumbers, and electronic structure of the molecule. The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been determined to understand the molecule's reactivity .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. For instance, 2-ethoxy- and 2-(ethylthio)-1-azetines undergo 1,3-dipolar cycloadditions with nitrile oxides and nitrile ylides to form stable bicyclic cycloadducts. With nitrilimines, the reaction can yield unexpected 1,2,4-triazoles depending on the substituent on the nitrilimine . The reactivity of this compound derivatives in such cycloaddition reactions demonstrates their potential utility in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized through experimental and computational methods. Spectroscopic data, including NMR chemical shifts and vibrational frequencies, have been correlated with quantum chemical calculations to provide a comprehensive understanding of the molecule's properties. Additionally, the natural bond orbital (NBO) analysis has been carried out to elucidate intramolecular electronic interactions and their stabilization energies . These properties are crucial for the application of this compound in various fields, such as materials science and pharmaceuticals.

Scientific Research Applications

Spectroscopic Studies

  • 2-Ethoxythiazole has been investigated spectroscopically. Experimental UV–vis and FT−IR spectral results, along with magnetic properties, were used to study the molecule. Quantum chemical calculations at the B3LYP and HSEH1PBE levels provided insights into molecular geometric parameters, vibrational wavenumbers, HOMO-LUMO energies, and other properties (Avcı, Dede, Bahçelī, & Varkal, 2017).

Medicinal Chemistry and Drug Discovery

  • A review on 2-aminothiazoles, a core closely related to this compound, highlighted their role in medicinal chemistry. These compounds have been explored for therapeutic areas like anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das, Sikdar, & Bairagi, 2016).

Synthesis and Chemical Properties

Polymer Synthesis and Applications

  • Polymers derived from 2-aminothiazole and its variants, including 6-ethoxy-2-aminothiazole, were synthesized and characterized. These studies included structural characterization, solubility tests, spectrofluorometry, cyclic voltammetry, and thermal analysis, indicating potential for various industrial applications (Yıldırım & Kaya, 2012).

Agricultural Applications

  • Etoxazole, a compound related to this compound, was evaluated against various insect and acari pests in vegetables in China. Its bioactivity was found to be significantly higher than other tested insecticides and acaricides, suggesting its potential use in agriculture (Li, Yang, Wei, Ling, Yang, & Wang, 2014).

Corrosion Inhibition

  • Triazole derivatives, which can be synthesized from this compound, were investigated for their corrosion inhibition behavior on copper in hydrochloric acid medium. Findings suggest potential applications in corrosion protection (Sudheer & Quraishi, 2013).

Pharmacological Evaluation

  • Synthesis and evaluation of 2-aminobenzothiazole derivatives, structurally related to this compound, for their anti-inflammatory and analgesic activities, showed significant results, indicating potential in pharmacology (İlkimen, Tekşen, Yenikaya, Turhan, Tunç, & Sarı, 2018).

Antimicrobial and Antioxidant Studies

  • Aminothiazole derivatives, including those related to this compound, have been synthesized and tested for antimicrobial and antioxidant activities. These studies suggest their potential as bioactive compounds in medical and health-related applications (Noreen & Sumrra, 2021).

Biomedical Imaging

  • Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a compound related to this compound, was used as a fluorescent probe for biothiols detection in living cells, showing potential in biomedical imaging and diagnostics (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Potential in Prion Disease Treatment

Safety and Hazards

2-Ethoxythiazole is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-ethoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-2-7-5-6-3-4-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUWJHRKDYXRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166130
Record name 2-Ethoxythiazole
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Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear, colourless to pale yellow liquid; strong, burnt, roasted, meat-like, nutty odour
Record name 2-Ethoxythiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/
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Boiling Point

157.00 to 160.00 °C. @ 760.00 mm Hg
Record name 2-Ethoxythiazole
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Solubility

slightly, Insoluble in water; Soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Ethoxythiazole
Source Human Metabolome Database (HMDB)
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Record name 2-Ethoxythiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.131-1.135
Record name 2-Ethoxythiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS RN

15679-19-3
Record name 2-Ethoxythiazole
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Record name 2-Ethoxythiazole
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Record name 2-Ethoxythiazole
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Record name 2-ethoxythiazole
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Record name 2-ETHOXYTHIAZOLE
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Record name 2-Ethoxythiazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-ethoxythiazole particularly reactive in thermal elimination reactions compared to similar heterocyclic compounds?

A1: this compound exhibits significantly higher reactivity in thermal elimination reactions compared to analogous compounds like 2-ethoxypyridine or ethoxy-substituted quinolines. This enhanced reactivity is attributed to two main factors []:

    Q2: How does the position of the ethoxy group on the heterocycle affect the rate of thermal elimination?

    A2: Comparing the thermal elimination rates of various ethoxy-substituted heterocycles reveals a significant positional effect []:

      Q3: Are there efficient synthetic routes available for this compound and its derivatives?

      A3: Yes, several synthetic methods have been reported:

      • Reaction of N2-ethoxythiocarbonyl-N1-phenylbenzamidine with α-halo ketones: This method provides a facile route to 5-acyl-4-amino-2-ethoxythiazoles [, ].
      • Reaction of potassium ethoxythiocarbonylcyanamide with α-halo ketones, esters, and nitriles: This approach offers a convenient route to various 4-amino-2-ethoxythiazole derivatives [].
      • Reaction of N2-Athoxythiocarbonyl-N1-phenylbenzamidine with CH-acidic bromomethyl compounds: This approach allows for the synthesis of a range of substituted 2-ethoxythiazoles [, ].

      Q4: Have there been any computational studies on the this compound molecule?

      A4: Yes, spectroscopic and quantum chemical calculations have been performed on the this compound molecule []. Although details of the specific studies were not provided in the abstract, these computational approaches can offer valuable insights into the molecule's electronic structure, bonding properties, and reactivity.

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